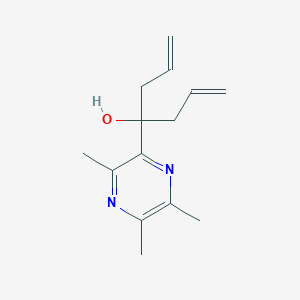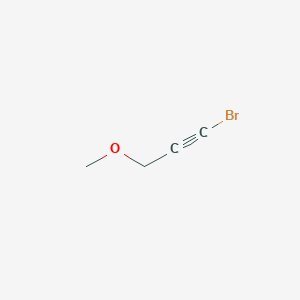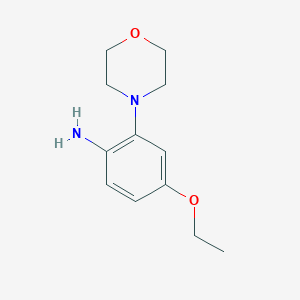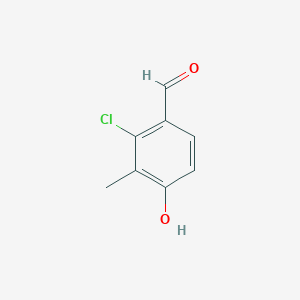
Naphthalene, 2,2'-(1,2-ethynediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 2,2’-(1,2-ethynediyl)bis-, also known as Di(2-naphthyl)acetylene, is an organic compound with the molecular formula C22H14 and a molecular weight of 278.35 g/mol . This compound is characterized by the presence of two naphthalene units connected by an ethynediyl bridge, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2,2’-(1,2-ethynediyl)bis- typically involves the coupling of two naphthalene units via an ethynediyl bridge. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-iodonaphthalene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.
Industrial Production Methods
Industrial production of Naphthalene, 2,2’-(1,2-ethynediyl)bis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 2,2’-(1,2-ethynediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynediyl bridge to an ethylene bridge, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce brominated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Naphthalene, 2,2’-(1,2-ethynediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Naphthalene, 2,2’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets and pathways. The ethynediyl bridge and naphthalene units allow the compound to interact with enzymes, receptors, and other biomolecules, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Naphthalene, 2,2’-(1,2-ethynediyl)bis- can be compared with other similar compounds, such as:
Naphthalene, 1,1’-(1,2-ethanediyl)bis-: This compound has an ethylene bridge instead of an ethynediyl bridge, resulting in different chemical and physical properties.
Naphthalene, 2,2’-(1,2-ethanediyl)bis-: Similar to the previous compound but with variations in the substitution pattern on the naphthalene rings.
The uniqueness of Naphthalene, 2,2’-(1,2-ethynediyl)bis- lies in its ethynediyl bridge, which imparts distinct electronic and structural characteristics compared to its analogs.
Propriétés
Numéro CAS |
20199-35-3 |
|---|---|
Formule moléculaire |
C22H14 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2-(2-naphthalen-2-ylethynyl)naphthalene |
InChI |
InChI=1S/C22H14/c1-3-7-21-15-17(11-13-19(21)5-1)9-10-18-12-14-20-6-2-4-8-22(20)16-18/h1-8,11-16H |
Clé InChI |
ZDEUEHNALWDIPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C#CC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12091655.png)

![Silane, [2-bromo-4-(trifluoromethyl)phenyl]trimethyl-](/img/structure/B12091662.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid](/img/structure/B12091666.png)



![Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)](/img/structure/B12091694.png)

